Product packaging for 5-(4-bromophenyl)-3H-thiazol-2-one(Cat. No.:CAS No. 86869-47-8)

5-(4-bromophenyl)-3H-thiazol-2-one

Cat. No.: B13561859
CAS No.: 86869-47-8
M. Wt: 256.12 g/mol
InChI Key: HZDIUUSCEJYGQC-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3H-thiazol-2-one (CAS 86869-47-8) is a small molecule building block and research chemical based on the privileged thiazole scaffold. It has a molecular formula of C9H6BrNOS and a molecular weight of 256.12 g/mol . The compound features a 4-bromophenyl substituent, which can make it a valuable intermediate in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, for constructing more complex molecular architectures. The thiazolone core is a structure of high interest in medicinal chemistry and drug discovery. Thiazole and thiazolidinone derivatives are frequently explored in pharmaceutical research for their diverse biological activities . These compounds are known to be investigated as inhibitors of various enzymes and biological targets. For instance, related 2-amino-thiazol-4(5H)-one derivatives have been studied as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target relevant to metabolic diseases like type 2 diabetes . Furthermore, thiazole-containing compounds are prominent in anticancer research, where some derivatives have been shown to induce apoptosis in cancer cell lines by modulating the Bcl-2 family of proteins . This product is supplied for use in chemical synthesis and biological screening as a key intermediate. It is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNOS B13561859 5-(4-bromophenyl)-3H-thiazol-2-one CAS No. 86869-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86869-47-8

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

5-(4-bromophenyl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C9H6BrNOS/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12)

InChI Key

HZDIUUSCEJYGQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)S2)Br

Origin of Product

United States

Synthetic Methodologies for 5 4 Bromophenyl 3h Thiazol 2 One and Its Advanced Derivatives

Classical and Contemporary Approaches to the Synthesis of the 3H-Thiazol-2-one Scaffold

The synthesis of the 3H-thiazol-2-one ring system can be achieved through various classical and modern synthetic strategies. These methods offer access to a diverse range of substituted thiazolones, providing a platform for further functionalization.

Cyclization Reactions Involving Thioamides and α-Halo Carbonyl Compounds

A well-established and versatile method for constructing the thiazole (B1198619) ring, including the 3H-thiazol-2-one scaffold, is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of a thioamide with an α-halo carbonyl compound. yu.edu.jonih.gov In the context of 3H-thiazol-2-one synthesis, a key precursor is a thiourea (B124793) derivative which reacts with an appropriate α-haloketone or α-haloester. nanobioletters.comnih.gov The reaction proceeds through initial S-alkylation of the thiourea by the α-halo carbonyl compound, followed by an intramolecular cyclization and dehydration to afford the thiazole ring.

The reaction conditions for this cyclization can be optimized by screening various bases and solvents. nanobioletters.com For instance, the synthesis of N-(substituted phenyl)-substituted thiazol-2-amines has been optimized using different bases in various solvents, with some reactions showing improved yields under specific conditions. nanobioletters.com The use of microwave irradiation has also been reported to accelerate this type of reaction. researchgate.net

Ring-Closing Strategies Utilizing Isothiocyanates

Isothiocyanates serve as valuable building blocks for the synthesis of the 3H-thiazol-2-one scaffold through ring-closing strategies. One approach involves the reaction of isothiocyanates with α-bromoketones. researchgate.net An expeditious, catalyst-free heteroannulation has been achieved by reacting isothiocyanates and 2-bromoketones in ethanol (B145695) under controlled microwave irradiation, offering a straightforward route to functionalized thiazol-2(3H)-ones. researchgate.net

Another strategy utilizes a multi-component reaction involving an isothiocyanate, hydrazine, an aldehyde, and an α-bromoester to synthesize thiazolidinone-bis Schiff base hybrids. researchgate.net Furthermore, the reaction of 2-aminobenzyl alcohol with isothiocyanates, catalyzed by molecular iodine, provides a novel method for the synthesis of 2-thioxoquinazolinones, which are related heterocyclic structures. researchgate.net The versatility of isothiocyanates is also demonstrated in their reaction with enamines, promoted by iodine, to yield thiazol-2(3H)-one derivatives. researchgate.net

Palladium-Catalyzed C-H Activation and Cross-Coupling Methods for Thiazolone Functionalization

Palladium-catalyzed C-H activation and cross-coupling reactions have emerged as powerful tools for the functionalization of pre-formed thiazole and thiazolone rings. kfupm.edu.sanih.govresearchgate.net These methods allow for the direct introduction of aryl and other substituents at specific positions of the heterocyclic core, avoiding the need for pre-functionalized starting materials. researchgate.net

Ligand-directed C-H functionalization at palladium centers can be used to form various bonds, including carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govresearchgate.net For instance, palladium-catalyzed C-H activation of 2-aminothiazole (B372263) has been explored for the synthesis of 4- and 5-arylated thiazole derivatives. kfupm.edu.sa The choice of catalyst, oxidant, and directing group is crucial for achieving high regioselectivity and efficiency. nih.govchemaxon.com These reactions are often tolerant of various functional groups and can be performed under relatively mild conditions. nih.gov The development of new catalytic systems continues to expand the scope and applicability of these methods for the synthesis of complex thiazolone derivatives. sioc-journal.cn

Targeted Synthesis of 5-(4-bromophenyl)-3H-thiazol-2-one

The synthesis of the specific compound this compound requires a targeted approach, focusing on the preparation of appropriate precursors and the optimization of reaction conditions to maximize yield and purity.

Precursor Synthesis and Optimization

The synthesis of this compound typically starts with precursors that contain the 4-bromophenyl moiety. A common strategy involves the reaction of a thiourea or a related thioamide with a 2-halo-1-(4-bromophenyl)ethan-1-one derivative.

For example, the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives begins with the reaction of p-bromoacetophenone and thiourea in the presence of an iodine catalyst to form the key intermediate, 4-(4-bromophenyl)thiazol-2-amine. nih.gov This intermediate can then be further modified.

Another approach involves the synthesis of 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one, where 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is S-alkylated with 2-bromo-1-phenylethanone. mdpi.com While this example leads to a triazole derivative, the initial S-alkylation step with a bromo-functionalized ketone is a relevant strategy.

The synthesis of chalcones, which can serve as precursors, is also a viable route. For instance, a base-catalyzed condensation between an appropriate benzaldehyde (B42025) and acetophenone (B1666503) can yield a chalcone (B49325) that can then undergo cyclocondensation with a thiourea derivative. nih.gov

The table below summarizes some key precursors and their synthetic routes.

PrecursorStarting MaterialsReagents and ConditionsReference
4-(4-bromophenyl)thiazol-2-aminep-Bromoacetophenone, ThioureaIodine nih.gov
2-Bromo-1-(4-bromophenyl)ethan-1-one4-BromoacetophenoneBromine nih.gov
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol4-BromoanilineMulti-step synthesis mdpi.com

Interactive Data Table: Precursor Synthesis (This is a simplified representation of an interactive table)

Precursor NameStarting Material 1Starting Material 2Key ReagentView Details
4-(4-bromophenyl)thiazol-2-aminep-BromoacetophenoneThioureaIodine[Details]
2-Bromo-1-(4-bromophenyl)ethan-1-one4-BromoacetophenoneBromine[Details]

Reaction Condition Elucidation and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves a systematic investigation of various parameters such as solvent, temperature, reaction time, and the choice of base or catalyst.

For the classical Hantzsch-type synthesis, the choice of solvent can significantly impact the reaction rate and yield. Solvents like ethanol are commonly used. nih.govnanobioletters.com The use of microwave-assisted heating can often lead to shorter reaction times and improved yields. researchgate.net

In palladium-catalyzed reactions, the optimization involves screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂), ligands, bases, and additives. nih.govmdpi.com The concentration of reactants and the reaction atmosphere (e.g., air, inert gas) can also play a critical role. chemaxon.commdpi.com Finding the right balance between catalyst activity and stability is key to achieving high turnover numbers and efficient C-H functionalization. chemaxon.com

The following table outlines some general strategies for yield enhancement in the synthesis of thiazole derivatives.

StrategyParameters to OptimizeExpected Outcome
Solvent ScreeningPolarity, aprotic/protic natureImproved solubility of reactants, enhanced reaction rates
Temperature ControlConventional heating, microwave irradiationIncreased reaction kinetics, reduced reaction times
Catalyst and Ligand SelectionFor cross-coupling reactionsHigh regioselectivity, improved catalytic activity
Base SelectionOrganic vs. inorganic, strengthEfficient deprotonation, minimization of side reactions

Interactive Data Table: Yield Enhancement Strategies (This is a simplified representation of an interactive table)

Optimization StrategyKey ParametersPotential BenefitsExplore Case Studies
Solvent EffectsPolarity, Boiling PointIncreased Yield, Purity[View Examples]
Microwave SynthesisPower, Time, TemperatureReduced Reaction Time[View Examples]
Catalyst ScreeningMetal, Ligand, AdditiveHigher Selectivity, Efficiency[View Examples]

Purification and Isolation Techniques for Academic Research Purity

Achieving high purity of this compound is crucial for its use in academic research, particularly for biological screening and the synthesis of advanced derivatives where impurities could lead to ambiguous results or side reactions. Standard laboratory procedures for purification, such as recrystallization and column chromatography, are commonly employed.

Recrystallization is a primary technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility profile of the compound—ideally, the compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures. For thiazole derivatives, ethanol is often a suitable solvent for recrystallization. nih.gov The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, leading to the formation of crystals of high purity.

Column chromatography is another powerful technique for separating the target compound from byproducts and unreacted starting materials. Silica gel is a common stationary phase for the purification of moderately polar compounds like thiazolones. A solvent system, or eluent, is chosen to achieve differential migration of the components of the mixture down the column. For compounds of similar polarity, a gradient elution, where the polarity of the solvent system is gradually increased, can be effective. A common eluent system for related heterocyclic compounds is a mixture of hexanes and ethyl acetate, with the ratio adjusted to optimize separation. nih.gov The progress of the separation is monitored by Thin-Layer Chromatography (TLC) , which is also used to assess the purity of the final fractions before combining and evaporating the solvent. nih.gov

A typical purification protocol would involve an initial purification by column chromatography followed by recrystallization of the isolated product to achieve academic research-grade purity.

Derivatization Strategies of this compound for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of this compound is essential for exploring its structure-activity relationships (SAR). Modifications at three key positions—the thiazolone nitrogen (N3), the phenyl ring, and the C4 carbon of the thiazolone ring—allow for a systematic investigation of how different functional groups influence the compound's biological activity or material properties.

N-Substitution Reactions at the Thiazolone Nitrogen

The nitrogen atom of the thiazolone ring is a prime site for derivatization. The presence of a lone pair of electrons and an acidic proton (in the 3H-tautomer) allows for various substitution reactions, most notably N-alkylation and N-acylation. These modifications can significantly impact the compound's polarity, lipophilicity, and hydrogen bonding capacity, which are critical determinants of biological activity.

N-alkylation can be achieved by reacting the thiazolone with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the reaction, as O-alkylation can sometimes be a competing pathway. Studies on related heterocyclic systems like triazolopyrimidinones have shown that the size and nature of the alkylating agent and the reaction temperature can be tuned to favor N-alkylation over O-alkylation. researchgate.net For instance, using a non-polar aprotic solvent and a mild base can promote the desired N-substitution.

N-acylation introduces an acyl group onto the nitrogen atom, typically by reaction with an acyl chloride or anhydride. This modification can introduce a variety of functionalities and can also serve as a protecting group strategy in multi-step syntheses.

Reaction TypeReagents and ConditionsPotential ProductsReference
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Aprotic solvent (e.g., DMF)3-Alkyl-5-(4-bromophenyl)-3H-thiazol-2-ones researchgate.net
N-AcylationAcyl chloride or Anhydride, Base (e.g., Pyridine)3-Acyl-5-(4-bromophenyl)-3H-thiazol-2-onesGeneral Knowledge

Further Functionalization at the Phenyl Ring (e.g., via Suzuki-Miyaura coupling, Buchwald-Hartwig amination on the bromophenyl group)

The 4-bromophenyl group offers a versatile handle for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis and allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of the bromophenyl group with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly tolerant of various functional groups and can be used to synthesize biaryl compounds, which are prevalent in many biologically active molecules. For the this compound scaffold, this reaction would enable the synthesis of derivatives with diverse phenyl ring substitutions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the bromophenyl group and a primary or secondary amine. wikipedia.org This reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. nih.govresearchgate.net It provides a direct route to a wide range of aniline (B41778) derivatives, which are important pharmacophores. The reaction conditions, including the choice of ligand and base, are critical for the successful coupling of different types of amines. beilstein-journals.org

Coupling ReactionKey ComponentsPotential Functional Groups IntroducedRepresentative Catalyst/Ligand SystemsReferences
Suzuki-MiyauraAryl/heteroaryl boronic acid, Pd catalyst, BaseAryl, HeteroarylPd(PPh₃)₄, Pd(dppf)Cl₂ nih.govmdpi.comresearchgate.net
Buchwald-HartwigPrimary/secondary amine, Pd catalyst, Phosphine ligand, BaseAmino, Substituted aminoPd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP nih.govwikipedia.orgresearchgate.netbeilstein-journals.org

Modifications at the Thiazolone Ring Carbon (C4)

Functionalization at the C4 position of the thiazolone ring is less commonly reported but represents a valuable strategy for fine-tuning the electronic and steric properties of the molecule. Direct functionalization of this position can be challenging due to the potential for competing reactions at other sites.

One potential approach is through lithiation . The deprotonation of the C4-H bond using a strong organolithium base, such as n-butyllithium, would generate a nucleophilic species that could then be quenched with various electrophiles. However, the acidity of the N-H proton and the potential for ring-opening reactions under strongly basic conditions are significant challenges that would need to be carefully managed, likely through N-protection. researchgate.net

Another strategy could involve halogenation at the C4 position, followed by subsequent cross-coupling reactions. However, methods for the selective halogenation of the C4 position of 5-aryl-3H-thiazol-2-ones are not well-established and would require development.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce the environmental impact of chemical processes. For the synthesis of this compound and its derivatives, several green approaches can be considered.

Solvent-Free Reactions and Alternative Solvents

One of the key principles of green chemistry is the reduction or elimination of hazardous solvents. This can be achieved through solvent-free reactions or the use of environmentally benign solvents.

Solvent-free reactions , often facilitated by microwave irradiation, can lead to significantly shorter reaction times, higher yields, and simpler work-up procedures. nih.gov The synthesis of various thiazole derivatives has been successfully carried out under solvent-free conditions, demonstrating the feasibility of this approach. bepls.com

The use of alternative solvents such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DESs) is another important green strategy. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Microwave-assisted synthesis of thiazoles in aqueous media has been reported to be highly efficient. bepls.com PEG is a recyclable and biodegradable solvent that has been used for the synthesis of 2-aminothiazoles. bepls.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are emerging as green reaction media due to their low volatility, non-flammability, and biodegradability. mdpi.com The synthesis of thiazolo[5,4-d]thiazoles has been demonstrated in a DES, showcasing the potential of these solvents for related heterocyclic syntheses. mdpi.com

Green Chemistry ApproachKey FeaturesExamples in Thiazole SynthesisReferences
Microwave-Assisted SynthesisRapid heating, shorter reaction times, often higher yields.One-pot, three-component synthesis of thiazolyl-pyridazinediones. nih.gov
Solvent-Free SynthesisElimination of solvent waste, simplified purification.Synthesis of hydrazinyl thiazoles. bepls.com
Alternative Solvents (Water, PEG, DES)Reduced toxicity and environmental impact, potential for recyclability.Synthesis of thiazoles in water and PEG-400; synthesis of thiazolo[5,4-d]thiazoles in a deep eutectic solvent. bepls.commdpi.com
BiocatalysisUse of enzymes or whole-cell systems, mild reaction conditions, high selectivity.Chitosan (B1678972), a natural polymer, has been used as a biocatalyst for the synthesis of thiazole derivatives. nih.gov

Catalyst Development for Environmentally Benign Syntheses

The synthesis of thiazole derivatives, including this compound, has traditionally involved methods like the Hantzsch synthesis, which can suffer from harsh reaction conditions, long durations, and low yields. nih.gov In response, significant research has focused on developing novel catalytic systems that promote efficiency, reduce waste, and operate under milder, more environmentally friendly conditions. bepls.com This paradigm shift aligns with the principles of green chemistry, emphasizing the use of catalysts that are efficient, selective, and reusable. bepls.comresearchgate.net

A key area of development is the use of biocatalysts. Enzymes, for instance, offer high catalytic activity under mild conditions. In one novel approach, trypsin from porcine pancreas (PPT) was successfully used to catalyze a one-pot multicomponent synthesis of various thiazole derivatives, achieving high yields of up to 94%. nih.gov Another innovative green biocatalyst, derived from chitosan (TCsSB), has been employed for the ultrasound-assisted synthesis of thiazoles, offering advantages like mild reaction conditions, rapid reaction times, and high yields. nih.gov A significant benefit of such catalysts is their potential for recyclability; the TCsSB catalyst, for example, can be recovered and reused multiple times without a substantial loss of potency. nih.gov

Heterogeneous catalysts are also central to the development of greener syntheses. These catalysts exist in a different phase from the reactants, which simplifies their removal from the reaction mixture, thereby minimizing waste and facilitating reuse. An example is the use of silica-supported tungstosilisic acid (SiW/SiO2), a reusable catalyst employed in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. bepls.com Similarly, 1,4-diazabicyclo[2.2.2]-octane (DABCO) has been identified as an eco-friendly, safe, and recyclable basic catalyst that reduces reaction times and provides excellent yields for certain thiazole derivatives. bepls.com For the synthesis of the closely related 4-(4-bromophenyl)thiazol-2-amine, iodine has been used as an effective catalyst. nih.gov

The drive for greener synthesis also incorporates energy-efficient techniques. Methodologies such as microwave-assisted synthesis and ultrasonic irradiation are increasingly combined with advanced catalytic systems. bepls.comnih.gov These methods can dramatically reduce reaction times and energy consumption compared to conventional heating. bepls.com For example, the MORE (Microwave Oriented Reaction Enhancement) green methodology has been effectively utilized to synthesize thiazole-containing heterocyclic compounds. researchgate.net The use of non-hazardous and recyclable reaction media, such as gluconic acid aqueous solutions, further exemplifies the holistic approach to developing truly benign synthetic processes. acgpubs.org

Table 1: Comparison of Catalytic Systems for Thiazole Derivative Synthesis
CatalystReaction TypeKey AdvantagesReference
Trypsin from Porcine Pancreas (PPT)One-pot multicomponent synthesisHigh yields (up to 94%), mild enzymatic conditions. nih.gov
Chitosan-based Biocatalyst (TCsSB)Ultrasound-assisted synthesisMild conditions, rapid reactions (20 min), high yields, reusable. nih.gov
Silica Supported Tungstosilisic Acid (SiW/SiO₂)One-pot multicomponent Hantzsch synthesisEfficient, green, reusable heterogeneous catalyst. bepls.com
1,4-diazabicyclo[2.2.2]-octane (DABCO)Synthesis from hydrazinecarbothioamideEco-friendly, safe to handle, recyclable, good to excellent yields. bepls.com
IodineSynthesis of 4-(4-bromophenyl)thiazol-2-amineSimple catalyst for synthesis of a closely related structure. nih.gov

Atom Economy and E-Factor Analysis in Synthetic Pathways

Beyond catalyst choice, a quantitative assessment of the environmental impact of a synthetic route is crucial. Green chemistry employs metrics like Atom Economy (AE) and the Environmental Factor (E-Factor) to measure the efficiency and waste generation of chemical processes. nih.gov

Atom Economy (AE) is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. chembam.com It is calculated as:

AE (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) × 100 chembam.com

Addition and rearrangement reactions are considered highly atom-economical as they incorporate all reactant atoms into the final product, approaching the ideal AE of 100%. scranton.edu In contrast, substitution and elimination reactions generate by-products, thus lowering their atom economy. scranton.edu Modern strategies for thiazole synthesis, such as one-pot multicomponent reactions, are designed to maximize atom economy. bepls.comresearchgate.net

The Environmental Factor (E-Factor) provides a more practical measure of a process's greenness by quantifying the actual waste produced. nih.gov It is defined as:

E-Factor = Total mass of waste (kg) / Mass of product (kg) chembam.com

The E-Factor accounts for all non-recyclable materials, including waste from solvents, unreacted starting materials, and by-products from workup procedures. datapdf.com An ideal E-Factor is 0. nih.gov In practice, the pharmaceutical industry often has very high E-Factors, sometimes exceeding 100, meaning that for every kilogram of product, 100 kilograms of waste are generated. nih.gov Therefore, a lower E-factor signifies a greener, more sustainable process. datapdf.com

It is important to note that a high atom economy does not automatically guarantee a low E-factor. datapdf.com A reaction might be highly atom-economical but require large volumes of solvent for the reaction and purification, leading to a poor E-factor. datapdf.com Therefore, both metrics must be considered in concert to fully evaluate the environmental performance of a synthetic pathway for compounds like this compound.

Table 2: Illustrative Green Metrics Analysis for a Hypothetical Thiazole Synthesis
MetricTraditional Pathway (e.g., Multi-Step)Green Pathway (e.g., One-Pot Catalytic)Comment
Reaction Type Substitution/EliminationAddition/CondensationAddition reactions are inherently more atom-economical. scranton.edu
Atom Economy (AE) Moderate (~50-70%)High (>85%)The green pathway incorporates more reactant atoms into the final product. rsc.org
Solvent Usage High (often chlorinated solvents)Low (or green solvents like water/ethanol)Solvent use is a major contributor to the E-Factor. datapdf.com
Catalyst Stoichiometric reagentsRecyclable, catalytic amountsReduces waste from reagents and simplifies purification. bepls.com
Estimated E-Factor High (>50)Low (<10)Reflects significantly less waste generation in the overall process. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 5 4 Bromophenyl 3h Thiazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) NMR: 1H, 13C, and Heteronuclear Spectra

One-dimensional NMR spectra, including ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and most direct insight into the molecular structure.

The ¹H NMR spectrum of 5-(4-bromophenyl)-3H-thiazol-2-one would be expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the bromophenyl group would typically appear as a set of doublets in the aromatic region (approximately 7.0-8.0 ppm) due to coupling between adjacent protons. The single proton on the thiazolone ring would likely resonate in a region characteristic of vinylic protons. The N-H proton of the thiazolone ring would appear as a broad singlet, and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show signals for the carbonyl carbon of the thiazolone ring (typically in the range of 170-180 ppm), the carbons of the aromatic ring, and the carbons of the thiazolone ring. The carbon atom attached to the bromine would have a characteristic chemical shift.

While not as common as ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR, if performed on an enriched sample, would provide direct information about the electronic environment of the nitrogen atom in the thiazolone ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H ~7.5-7.7 d
Aromatic-H ~7.3-7.5 d
Thiazole-H ~6.8-7.2 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O ~170-180
C-Br ~120-125
Aromatic C-H ~128-132
Aromatic C (quaternary) ~130-135
Thiazole (B1198619) C-S ~110-120

Two-Dimensional (2D) NMR: COSY, HSQC, HMBC, NOESY for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons. This would allow for the unambiguous assignment of the protonated carbons in both the aromatic and thiazolone rings.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the thiazolone ring proton and the carbons of the phenyl ring, as well as the carbonyl carbon. The N-H proton could also show correlations to nearby carbons, further solidifying the structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In this case, it could be used to confirm the through-space relationship between the protons on the thiazolone ring and the ortho protons of the bromophenyl group, helping to define the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule would typically be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high resolution of the mass analyzer allows for the determination of the exact mass, from which the elemental formula can be deduced with high confidence. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that could be employed, particularly if the compound is analyzed from a solid state or is less soluble.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Table 3: Predicted HRMS Data for this compound (C₉H₆BrNOS)

Ion Calculated m/z
[M+H]⁺ (with ⁷⁹Br) 255.9459

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1720 cm⁻¹. The N-H stretching vibration would appear as a broader band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and thiazolone rings would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration would likely be found in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. For example, the symmetric stretching of the aromatic ring is often strong in the Raman spectrum. The C-Br stretching vibration would also be observable, typically in the lower frequency region of the spectrum.

Table 4: Key Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch 3200-3400
Aromatic C-H Stretch 3000-3100
C=O Stretch 1680-1720
C=C (aromatic) Stretch 1450-1600
C-N Stretch 1300-1400
C-S Stretch 600-800

Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic and crystallographic data specifically for the compound This compound is not available in the public domain.

The performed searches for infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography data for this exact molecule did not yield any specific experimental results. While information is available for structurally related compounds, such as those containing a 4-(4-bromophenyl)thiazole (B159989) moiety, the strict requirement to focus solely on this compound and provide its detailed research findings and data tables cannot be met.

Similarly, no information was found regarding chiral derivatives of this specific compound, which is a prerequisite for discussing chiroptical spectroscopic methods.

Without access to published research that specifically characterizes this compound, it is not possible to generate the requested scientifically accurate article with the specified detailed outline and data tables.

Computational and Theoretical Investigations of 5 4 Bromophenyl 3h Thiazol 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the electronic structure and properties of molecules. These methods allow for a detailed exploration of the electron distribution, molecular orbitals, and reactivity of chemical compounds.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like 5-(4-bromophenyl)-3H-thiazol-2-one, DFT can be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d), which defines the mathematical functions used to describe the orbitals of the electrons. The resulting optimized geometry provides a wealth of information about the molecule's structure. For instance, in related 5-aryl-thiazole derivatives, the planarity between the thiazole (B1198619) and the aryl ring is a key geometric parameter influencing electronic properties. The substitution pattern on the phenyl ring can also subtly alter the bond lengths and angles within the thiazole core.

ParameterRepresentative Calculated Value
C=C bond length (thiazole ring)~1.36 Å
C-S bond length (thiazole ring)~1.77 Å
C-N bond length (thiazole ring)~1.38 Å
C=O bond length~1.22 Å
Dihedral angle (Thiazole-Phenyl)Varies with substitution

Note: The values in this table are representative and based on DFT calculations of similar thiazole-containing compounds. Actual values for this compound would require specific calculations.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule and are central to its chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small HOMO-LUMO gap generally indicates a molecule that is more reactive and can be more easily polarized. nih.gov

In thiazole derivatives, the HOMO is often distributed over the electron-rich thiazole ring and the phenyl substituent, while the LUMO can be localized on different parts of the molecule depending on the substitution pattern. The presence of a bromine atom, an electron-withdrawing group, on the phenyl ring of this compound is expected to lower the energy of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap. nih.gov Studies on substituted thiazoles have shown that the nature of the substituent significantly influences the energies of these frontier orbitals. researchgate.net

Molecular OrbitalRepresentative Energy (eV)
HOMO-6.0 to -7.0
LUMO-1.5 to -2.5
HOMO-LUMO Gap4.0 to 5.0

Note: These energy values are illustrative and derived from computational studies on analogous substituted thiazole systems. The exact values for the target molecule may differ.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential, typically colored red or yellow, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, usually colored blue, are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a primary site for interaction with electrophiles or for hydrogen bonding. The nitrogen and sulfur atoms of the thiazole ring also contribute to the electronic landscape. The bromine atom would introduce a region of slight positive potential (the sigma-hole), which can also influence intermolecular interactions. Calculated pi-electron density in the parent thiazole ring identifies the C5 position as a primary site for electrophilic substitution. wikipedia.org

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers that separate them.

Rotational Barriers and Preferred Conformations

Computational methods can map the potential energy surface by systematically changing this dihedral angle and calculating the energy at each step. This allows for the identification of the lowest energy (most stable) conformation and the energy barriers for rotation. In many 5-arylthiazole systems, a planar or near-planar conformation is favored to maximize pi-orbital overlap. However, steric hindrance from substituents can lead to twisted conformations being more stable. For thiazol-2-imine derivatives, a related class of compounds, one conformation was found to be more stable than another by 0.76 kcal/mol. nih.gov

Dihedral Angle (Thiazole-Phenyl)Relative Energy (kcal/mol)
0° (Planar)0.0 (Reference)
45°~1.5 - 2.5
90° (Perpendicular)~3.0 - 5.0 (Rotational Barrier)

Note: This table presents a hypothetical energy profile for rotation. The actual values are highly dependent on the specific molecular structure and the computational method used.

Tautomeric Equilibrium Studies of the 3H-Thiazol-2-one Ring System

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 3H-thiazol-2-one ring system can exist in different tautomeric forms. Besides the specified 3H-thiazol-2-one, which is a lactam, it can potentially exist in a lactim form (2-hydroxythiazole).

DFT calculations are particularly powerful in assessing the relative stabilities of different tautomers. By calculating the total electronic energy of each tautomer, it is possible to predict which form will be predominant at equilibrium. The stability of tautomers can be significantly influenced by the surrounding environment. For example, a study on a thiazolylazo-resorcinol derivative showed that the enol tautomer was more stable in the gas phase, while the keto tautomer was favored in polar solvents. psu.edu Similarly, for thiazolidine-2,4-dione, another related heterocyclic system, the diketo form is the most stable tautomer. arabjchem.org The tautomeric equilibrium of 2-aminothiazole (B372263) has also been shown to be influenced by concentration in solution. researchgate.net

TautomerRelative Stability (Gas Phase, kcal/mol)Relative Stability (Polar Solvent, kcal/mol)
3H-Thiazol-2-one (Lactam)0.0 (Reference)0.0 (Reference)
2-Hydroxythiazole (Lactim)Generally less stableStability can increase with solvent polarity

Note: The relative stabilities are illustrative. The lactam form is typically more stable for such heterocyclic systems, but the exact energy difference depends on the specific molecule and its environment.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Biological Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions of the compound with its environment over time, MD can reveal crucial information about its conformational flexibility, stability, and potential binding modes.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model how the polarity and other properties of different solvents, such as water or dimethyl sulfoxide (B87167) (DMSO), affect the three-dimensional structure of this compound. These simulations can predict the most stable conformations in various environments by calculating the potential energy of the system. For instance, in a polar solvent, the molecule might adopt a conformation that maximizes the exposure of its polar groups to the solvent, while in a non-polar solvent, a more compact structure might be favored.

A hypothetical study could involve simulating the compound in a box of explicit solvent molecules. By analyzing the trajectory of the simulation, one could determine key structural parameters like dihedral angles and intramolecular distances, providing a detailed picture of the conformational landscape.

Table 1: Hypothetical Solvent Effects on the Conformation of this compound

SolventDielectric ConstantPredominant Conformation (Hypothetical)Key Dihedral Angle (C-C-S-C) (Hypothetical)
Water80.1Extended150°
DMSO46.7Partially Folded120°
Chloroform4.8Compact90°

This table is for illustrative purposes to show how data from MD simulations could be presented.

To understand the potential biological activity of this compound, preliminary molecular docking studies can be performed. Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode of a small molecule ligand to the active site of a protein.

For example, based on the structural similarity of thiazole derivatives to known enzyme inhibitors, one could hypothesize that this compound might interact with a specific enzyme, such as a kinase or a protease. Docking studies would involve placing the compound into the enzyme's active site and calculating the binding affinity, typically expressed as a docking score. The results can reveal potential key interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and amino acid residues in the active site. Such studies on related thiazole compounds have shown potential interactions with targets like EGFR kinase. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of related compounds, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. While specific QSAR studies for this compound are not available, the methodology can be described.

The first step in QSAR modeling is to calculate molecular descriptors. These are numerical values that describe the chemical and physical properties of a molecule. Descriptors can be categorized into several types:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D Descriptors: Based on the 3D conformation (e.g., molecular surface area, volume).

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment).

For this compound, a variety of descriptors could be calculated using specialized software. The selection of the most relevant descriptors is a critical step, often achieved through statistical methods like genetic algorithms or stepwise regression to identify those that correlate best with the biological activity of a series of compounds.

Table 2: Examples of Theoretical Molecular Descriptors for QSAR Modeling

Descriptor TypeDescriptor NameHypothetical Value for this compound
1DMolecular Weight270.14 g/mol
2DLogP (octanol-water partition coefficient)2.85
3DMolecular Surface Area250 Ų
Quantum-ChemicalDipole Moment3.5 D

This table presents hypothetical descriptor values for illustrative purposes.

Once a set of relevant descriptors is selected, a mathematical model is developed to relate these descriptors to the biological activity. Multiple Linear Regression (MLR) is a common method used to create a linear equation. For more complex relationships, non-linear methods like artificial neural networks (ANN) or support vector machines (SVM) can be employed. imist.ma

The developed QSAR model must be rigorously validated to ensure its predictive power. This is typically done by dividing the dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on new data). Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated R² (Q²) are used to assess the model's quality. A robust and validated QSAR model can then be used to predict the activity of other thiazole derivatives, guiding the synthesis of new compounds with potentially improved properties. imist.maresearchgate.net

Reactivity and Mechanistic Chemistry of 5 4 Bromophenyl 3h Thiazol 2 One

Electrophilic and Nucleophilic Reactions of the Thiazolone Ring

The thiazolone ring and its substituents offer multiple sites for chemical reactions. The phenyl ring can undergo electrophilic substitution, while the carbonyl carbon is susceptible to nucleophilic attack. The nitrogen atom of the thiazolone ring can also participate in reactions such as alkylation and acylation.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of 5-(4-bromophenyl)-3H-thiazol-2-one is substituted with a bromine atom and the thiazol-2-one moiety. Both substituents influence the regioselectivity of electrophilic aromatic substitution (EAS). Generally, halogen atoms are ortho-, para-directing deactivators, while the directing effect of the thiazolone ring depends on its point of attachment and the reaction conditions.

Nucleophilic Attack at the Carbonyl Carbon

The carbonyl group at the C-2 position of the thiazolone ring is an electrophilic center and can be attacked by various nucleophiles. This reactivity is a cornerstone of many ring-opening and derivatization reactions of related heterocyclic systems. For example, treatment of 4-aryliden-5(4H)-thiazolones with a base in an alcohol can lead to a ring-opening reaction via methanolysis. acs.org Although a direct example for this compound is not detailed in the provided results, the general reactivity pattern of similar thiazolone structures suggests its susceptibility to nucleophilic attack at the carbonyl carbon.

Reactions Involving the Ring Nitrogen (N-alkylation, N-acylation)

The nitrogen atom in the 3H-thiazol-2-one ring is a nucleophilic site and can undergo reactions like N-alkylation and N-acylation. These reactions are fundamental for introducing diverse functional groups onto the thiazole (B1198619) core. The regioselectivity of alkylation in related nitrogen-containing heterocyclic systems, such as 1,2,3-triazoles, can be influenced by the presence of other substituents. For example, a bromine atom on the triazole ring can direct alkylation to a specific nitrogen atom. organic-chemistry.org In a similar vein, N-alkylation of this compound would likely proceed at the N-3 position, although the specific conditions would be crucial in determining the outcome. For instance, N-alkylation of amines with alcohols can be achieved using an iridium catalyst. nih.gov

Transition Metal-Catalyzed Transformations Involving the Bromine Moiety

The bromine atom on the phenyl ring is a key functional handle for a variety of powerful transition metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used to form biaryl linkages. libretexts.org For this compound, a Suzuki coupling with an arylboronic acid would yield a 5-(biphenyl)-3H-thiazol-2-one derivative. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. organic-chemistry.orgnih.govnih.gov

Table 1: Examples of Suzuki Coupling Reactions

Electrophile Nucleophile Catalyst Base Solvent Product Ref.
3,5-Dichloro-1,2,4-thiadiazole Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/Water 5-Aryl-3-chloro-1,2,4-thiadiazole nih.gov
Aryl Halide Neopentyl arylboronic ester Pd-CataCXiumA-G3 TMSOK DME Heteroaryl-heteroaryl compound nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. nih.govbeilstein-journals.org Reacting this compound with a terminal alkyne under Sonogashira conditions would introduce an alkynyl substituent at the 4-position of the phenyl ring.

Table 2: Examples of Sonogashira Coupling Reactions

Aryl Halide Alkyne Catalyst System Base Solvent Product Ref.
Aryl or Vinyl Halide Terminal Alkyne Pd catalyst, Cu(I) cocatalyst Amine Various Disubstituted Alkyne organic-chemistry.org
3-Bromoaniline 2-Methyl-3-butyn-2-ol Pd(OAc)₂, PPh₃ TBAF Various 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol beilstein-journals.org
3,4-Dihalo-2(5H)-furanone Terminal Alkyne Pd(PPh₃)₄, CuI KF Toluene Alkynyl-substituted 2(5H)-furanone sioc-journal.cn

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgtaylorandfrancis.com This reaction would allow for the introduction of a vinyl group at the 4-position of the phenyl ring of this compound. The choice of catalyst, ligands, and base significantly impacts the reaction's efficiency and selectivity. organic-chemistry.orgresearchgate.netyoutube.com

Table 3: Examples of Heck Coupling Reactions

Unsaturated Halide Alkene Catalyst Base Product Ref.
Iodobenzene Styrene Palladium chloride Potassium acetate Stilbene wikipedia.org
Aryl Halide n-Butyl acrylate Not specified Not specified Substituted acrylate researchgate.net
Aryl Halide Alkene Pd(L-proline)₂ complex Not specified Substituted alkene organic-chemistry.org

C-H Activation and Direct Arylation Strategies

Modern synthetic chemistry increasingly utilizes C-H activation and direct arylation strategies as more atom-economical alternatives to traditional cross-coupling reactions. These methods involve the direct functionalization of a C-H bond, avoiding the need for pre-functionalized starting materials.

In related heterocyclic systems, palladium-catalyzed C-H activation has been demonstrated. For example, the orthopalladation of (Z)-2-phenyl-4-(hetarylidene)-5(4H)-oxazolones occurs through C-H bond activation of the phenyl ring. mdpi.com While a specific example for this compound is not provided, the principles of C-H activation suggest that the C-H bonds on the phenyl ring could be targets for direct functionalization, potentially offering a more direct route to synthesize derivatives compared to cross-coupling methods.

Photochemical and Thermal Stability Studies

The stability of this compound under light and heat is dictated by the resilience of the thiazolone ring and the carbon-bromine bond. Thiazole derivatives, in general, exhibit a degree of aromatic character that contributes to their stability. However, the presence of a C-Br bond and the specific nature of the 3H-thiazol-2-one ring introduce potential pathways for degradation.

Investigation of Degradation Pathways under Light and Heat

Exposure to ultraviolet (UV) radiation or elevated temperatures can initiate the degradation of this compound. Photochemical degradation is likely to proceed via homolytic cleavage of the carbon-bromine bond, a common reaction for aryl bromides upon UV irradiation. This process would generate a 4-(3H-thiazol-2-one)phenyl radical and a bromine radical.

Thermal degradation would likely involve different pathways. At elevated temperatures, the thiazolone ring itself may become susceptible to fragmentation. Studies on other heterocyclic compounds, such as 5-benzyl-1,3,4-oxadiazole-2-thiol, have shown degradation under dry heat conditions. researchgate.net For this compound, thermal stress could lead to ring-opening reactions or elimination processes.

A comparative look at the degradation of other complex molecules reveals that multiple functional groups can be susceptible to degradation under various pH and temperature conditions. nih.gov

Mechanism of Decomposition and Identification of Degradation Products

The mechanisms of decomposition are intrinsically linked to the degradation pathways.

Photochemical Decomposition: The primary photochemical event is anticipated to be the cleavage of the C-Br bond. The resulting radicals can then participate in a variety of secondary reactions:

Hydrogen Abstraction: The phenyl radical can abstract a hydrogen atom from the solvent or another molecule to form 5-phenyl-3H-thiazol-2-one.

Dimerization: Two phenyl radicals could combine to form a biphenyl (B1667301) derivative.

Reaction with Oxygen: In the presence of air, the phenyl radical can react with oxygen to form peroxy radicals, leading to a cascade of oxidative degradation products.

Thermal Decomposition: The thermal degradation mechanism would likely involve the breakdown of the thiazolone ring. Potential pathways include:

Decarbonylation/Decarboxylation: Loss of the carbonyl group as carbon monoxide.

Ring Fission: Cleavage of the C-S or C-N bonds within the ring, leading to smaller, more volatile fragments.

The identification of degradation products would necessitate analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Based on the proposed mechanisms, potential degradation products are listed in the table below.

Potential Degradation Product Proposed Formation Pathway
5-phenyl-3H-thiazol-2-onePhotochemical C-Br cleavage followed by H-abstraction
Bromo-des-phenyl-thiazolone fragmentsThermal ring fission
Biphenyl derivativesDimerization of phenyl radicals
Phenolic compoundsReaction of radical intermediates with water or oxygen

Redox Chemistry of this compound

The redox chemistry of this compound is influenced by the electron-withdrawing nature of the bromophenyl group and the inherent electrochemical properties of the thiazolone ring. Electrochemical studies on related thiazole and thiadiazole derivatives provide insight into the potential redox behavior of this compound.

The thiazole moiety can be susceptible to both oxidation and reduction. For instance, studies on (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones have revealed that these compounds can be oxidized, leading to the formation of polymeric films on electrode surfaces. mdpi.com The oxidation potentials are influenced by the substituents on the ring system. mdpi.com

Conversely, the bromine atom on the phenyl ring can be a site for reduction. Electrochemical reduction of aryl halides is a well-established process that can lead to dehalogenation.

The electrochemical behavior of similar heterocyclic systems, like 2-amino-5-mercapto-1,3,4-thiadiazole, has been shown to involve an "electron transfer + chemical reaction" (EC) mechanism, suggesting that the initial redox event can be followed by subsequent chemical transformations. nih.gov

A summary of the expected redox properties is provided in the table below.

Redox Process Potential Site of Reaction Expected Product(s)
OxidationThiazolone Ring (Sulfur or Nitrogen)Oxidized ring species, potentially leading to polymerization
ReductionCarbon-Bromine Bond5-phenyl-3H-thiazol-2-one (via dehalogenation)

Further experimental investigation using techniques like cyclic voltammetry would be necessary to fully elucidate the redox chemistry of this compound.

Biological Activities and Mechanistic Elucidation of 5 4 Bromophenyl 3h Thiazol 2 One in Vitro and Pre Clinical in Vivo Studies

Antimicrobial Activity: Specific Targets and Mechanisms

The thiazole (B1198619) and bromophenyl moieties are recognized pharmacophores that contribute to the antimicrobial properties of various synthetic compounds.

Thiazole and thiazolidinone derivatives are known to exhibit significant antibacterial properties by targeting various microbial processes. nih.gov A key mechanism of action for some 4-thiazolidinone (B1220212) derivatives is the inhibition of bacterial enzymes essential for survival, such as MurB, a precursor in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov The disruption of peptidoglycan synthesis weakens the cell wall, leading to bacterial cell lysis and death.

Furthermore, some thiazole derivatives have been shown to act as inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and segregation. nih.gov For instance, certain thiazole derivatives have demonstrated potent inhibitory activity against E. coli DNA gyrase and topoisomerase IV. nih.gov The presence of a bromophenyl group can also enhance antibacterial activity. Bromophenol derivatives have shown considerable efficacy against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA). nih.gov The lipophilic nature of the bromo- group may facilitate the compound's diffusion across the bacterial cell membrane, leading to the destruction of the bacteria. nih.govfrontiersin.org Some bromophenols have also been found to interfere with bacterial carbon and energy metabolism, leading to decreased ATP levels. nih.gov Additionally, these compounds can disrupt bacterial communication and biofilm formation, which are important for bacterial virulence. nih.govacs.org

The antifungal potential of thiazole derivatives is well-documented. jchemrev.comresearchgate.net One of the primary mechanisms of antifungal action for this class of compounds is the interference with the fungal cell membrane. nih.gov Thiazole derivatives can alter the permeability of the cell membrane, potentially by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. nih.govnih.gov The inhibition of ergosterol synthesis disrupts membrane integrity, leading to the leakage of cellular contents and ultimately fungal cell death.

Studies on specific thiazole derivatives have shown that their antifungal activity may be directly related to their ability to interact with the fungal cell wall and/or the cell membrane. nih.govnih.gov The high lipophilicity of some of these derivatives is believed to contribute to their potent antifungal effects. nih.gov For example, certain thiazole-based compounds have exhibited strong activity against various Candida species, which are common human fungal pathogens. nih.gov

Thiazole-containing compounds have emerged as a promising class of antiviral agents, demonstrating activity against a broad spectrum of viruses. nih.govx-mol.comresearchgate.net The antiviral mechanisms of these derivatives are diverse and can target various stages of the viral life cycle.

One of the key antiviral actions of thiazole derivatives is the inhibition of viral replication. nih.gov For instance, certain 4-substituted-2-thiazole amides have been identified as potent inhibitors of Chikungunya virus (CHIKV) replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov Other thiazole derivatives have shown inhibitory activity against a range of RNA and DNA viruses, including Coxsackie B4 virus, by mechanisms that are still under investigation but are thought to involve the free thiosemicarbazide (B42300) moiety present in some of these compounds. acs.org The broad-spectrum antiviral activity of thiazoles highlights their potential in the development of new antiviral therapies. nih.govx-mol.comresearchgate.net

Anticancer Activity: Cellular and Molecular Pathways

The thiazolidinone and thiazole scaffolds are integral to many compounds with significant anticancer properties. ekb.egnih.gov These compounds can induce cancer cell death through various mechanisms, including the induction of apoptosis and the inhibition of key oncogenic pathways.

A primary mechanism by which thiazolidinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.compharmacophorejournal.comnih.gov This can be triggered through both receptor-mediated and mitochondrial-mediated pathways. pharmacophorejournal.com The activation of caspases, a family of proteases crucial for the execution of apoptosis, is a common feature of thiazolidinone-induced cell death. mdpi.com For example, some 4-thiazolidinone derivatives have been shown to cause a significant increase in caspase-3 activity in cancer cells. mdpi.com

In addition to inducing apoptosis, many thiazole and thiazolidinone derivatives can cause cell cycle arrest, preventing cancer cells from proliferating. rjpn.org These compounds can halt the cell cycle at various phases, such as the G2/M phase, by interfering with the proteins that regulate cell cycle progression. rjpn.org For instance, some heterocyclic compounds have been shown to induce G2/M phase arrest by affecting the expression of key cell cycle regulators. nih.gov The induction of reactive oxygen species (ROS) is another mechanism by which these compounds can trigger apoptosis and exert their cytotoxic effects. rjpn.org

Thiazole and thiazolidinone derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. nih.govmdpi.com These kinases play a crucial role in signaling pathways that control cell growth, proliferation, and survival. One important target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. mdpi.com Certain thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby potentially blocking tumor growth and metastasis. mdpi.commdpi.com

Other targeted pathways include the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer. nih.gov Thiazole derivatives have been designed to inhibit components of this pathway, leading to the suppression of cancer cell proliferation. nih.gov Additionally, some thiazolidinone derivatives have been found to act as modulators of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which can influence cancer cell growth and apoptosis. nih.gov The ability of these compounds to target specific oncogenic pathways makes them attractive candidates for the development of targeted cancer therapies. nih.govnih.gov

Modulation of Angiogenesis or Metastasis-Related Pathways (In Vitro Models)

While direct studies on the anti-angiogenic or anti-metastatic properties of 5-(4-bromophenyl)-3H-thiazol-2-one are limited, research on structurally related thiazole and thiazolidinone derivatives suggests potential in this area. For instance, the broader class of 2,4-thiazolidinediones (2,4-TZDs) has been recognized for its ability to influence key molecular pathways involved in tumorigenesis, including angiogenesis and metastasis. nih.gov The vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are critical for tumor angiogenesis, and certain 2,4-TZD derivatives have been investigated as VEGFR-2 inhibitors. nih.gov The structural flexibility of the thiazolidinone core, particularly at the C-5 position where the bromophenyl group is located in the compound of interest, allows for modifications that can modulate bioactivity and target selectivity. nih.gov

Furthermore, studies on other heterocyclic compounds incorporating a thiazole ring have demonstrated anti-angiogenic and anti-proliferative activities. ontosight.ai While these findings provide a basis for potential investigation, specific experimental data on this compound's direct impact on endothelial cell proliferation, migration, or tube formation in in vitro angiogenesis assays are not yet available in the reviewed literature. Similarly, its effects on the signaling pathways governing cancer cell invasion and metastasis remain an area for future research.

Anti-inflammatory and Immunomodulatory Effects: Molecular Targets

The anti-inflammatory potential of thiazole-containing compounds has been a subject of significant research interest. ontosight.ainih.govnih.govfrontiersin.org

Inhibition of Inflammatory Mediators (e.g., COX, LOX, cytokines)

Derivatives of the thiazole scaffold have been explored as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory mediators. nih.gov Some thiazole-based thiazolidinones have been identified as moderate to good inhibitors of both COX-1 and LOX. nih.gov The nature of the substituents on the phenyl ring has been shown to be a critical determinant of the inhibitory activity. nih.gov

Specifically, some pyrazolyl thiazolones have demonstrated COX-2 inhibitory activities comparable to the selective COX-2 inhibitor celecoxib, alongside significant 15-LOX inhibitory effects. nih.gov While these studies on related structures are promising, the direct inhibitory activity of this compound against specific COX and LOX isoforms, as well as its effect on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, has not been explicitly detailed in the available literature. One study on a thiosemicarbazone derivative, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone, showed anti-inflammatory activity in a carrageenan-induced paw edema model, suggesting an action on early inflammatory mediators. nih.gov

Modulation of Signaling Cascades (e.g., NF-κB pathway)

The transcription factor NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. nih.gov The modulation of the NF-κB signaling pathway is a key mechanism for many anti-inflammatory compounds. Some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to exert their anti-inflammatory effects by blocking the NF-κB signaling pathway in macrophages, thereby reducing the production of inflammatory mediators. nih.gov However, specific studies elucidating the effect of this compound on the activation and downstream signaling of the NF-κB pathway are currently lacking.

Other Biological Activities and Mechanistic Investigations

Beyond its potential anti-inflammatory and anti-cancer activities, the thiazole scaffold has been investigated for its interaction with a variety of other biological targets.

Enzyme Inhibition Studies (e.g., carbonic anhydrase, urease, tyrosinase)

The inhibitory potential of thiazole derivatives extends to a range of other enzymes. For instance, certain thiazolotriazole derivatives have been evaluated for their urease inhibition potential. researchgate.net With regard to tyrosinase, a key enzyme in melanin (B1238610) synthesis, no direct inhibitory studies on this compound have been reported. However, the broader class of thiazole derivatives has been a source of interest in the development of tyrosinase inhibitors.

Receptor Binding Profiling and Ligand-Target Interactions

The interaction of thiazole-containing compounds with various receptors has been explored. For example, benzo[d]thiazol-2(3H)-one analogs have been synthesized and evaluated for their binding affinities to sigma (σ) receptors, which are implicated in a variety of cellular functions. nih.gov These studies have highlighted the importance of structural features, such as linker length and aryl substitution, in determining receptor affinity and selectivity. nih.gov While this provides a framework for understanding how such compounds might interact with receptor targets, a specific receptor binding profile for this compound has not been established in the current body of scientific literature.

Preclinical Pharmacodynamic Studies in Animal Models (Focus on Mechanism and Target Engagement, not Efficacy or Safety Profile)

Cellular Response Monitoring in Animal Models

Until research on this specific compound is conducted and published, a scientifically accurate article on its biological and mechanistic properties cannot be generated.

Research Findings on this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the chemical compound this compound and its potential applications beyond medicinal chemistry are not available in the public domain. Extensive queries have failed to yield specific data regarding its use in materials science, its role in analytical chemistry, or its inherent photophysical properties.

The investigation sought to uncover information on the incorporation of this compound into polymeric systems and the development of functional materials. This included exploring its potential as a monomer or an additive to enhance the properties of polymers. However, no studies detailing such applications have been identified.

Similarly, the exploration of its utility in analytical chemistry and sensor development yielded no specific results. The search for its application as a chromophore or fluorophore for sensing applications, or as a specific ligand for the detection of metal ions, did not provide any documented research. The photophysical characteristics of the compound, which would be foundational for such applications, are also not reported in the available literature.

Consequently, it is not possible to provide an article with the requested detailed research findings and data tables for the specified sections and subsections. The absence of published research on this compound in these pre-competitive research areas prevents a scientifically accurate and informative discussion as outlined.

Potential Applications Beyond Medicinal Chemistry Pre Competitive Research

Photophysical Properties and Applications

Luminescence and Absorption Characteristics

Currently, there is a notable absence of specific published data on the luminescence and absorption characteristics of 5-(4-bromophenyl)-3H-thiazol-2-one. While the broader class of thiazole (B1198619) derivatives has been a subject of interest in materials science, the photophysical properties of this particular compound have not been detailed in available scientific literature. researchgate.netnih.gov Studies on related heterocyclic systems, such as thiazolo[5,4-d]thiazole (B1587360) derivatives, have shown that their molecular structure can give rise to interesting photophysical behaviors, including fluorescence. rsc.orgnih.gov However, direct experimental data, including absorption and emission spectra or quantum yield measurements for this compound, remains uncharacterized.

Potential in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

There is no current research available that specifically investigates or suggests the potential of this compound for use in organic light-emitting diodes (OLEDs) or solar cells. The suitability of a compound for these applications is heavily dependent on its electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge transport characteristics and photostability. While some organoboron complexes containing a thiazole unit have been explored for applications in OLEDs, this research does not extend to this compound. researchgate.net Without experimental or theoretical studies on these fundamental properties, its potential in OLED or solar cell technology remains speculative and undetermined.

Future Research Directions and Unresolved Challenges for 5 4 Bromophenyl 3h Thiazol 2 One

Development of Novel and Efficient Synthetic Routes for Analogues

The synthesis of thiazolone derivatives is well-documented, yet the development of more efficient, high-yield, and environmentally friendly methods remains a key objective for future research. Current strategies often rely on established reactions, but there is considerable room for innovation, particularly for generating diverse libraries of analogues of 5-(4-bromophenyl)-3H-thiazol-2-one for structure-activity relationship (SAR) studies.

Future efforts should focus on:

One-Pot, Multi-Component Reactions: Developing one-pot, three-component syntheses, which involve condensing an aldehyde, a thio-precursor like rhodanine, and an amine, can significantly streamline the generation of 2-amino-5-alkylidene-thiazol-4-one analogues. researchgate.net This approach is noted for its efficiency and shorter reaction times, especially when assisted by microwave irradiation. researchgate.net

Microwave-Assisted Synthesis: Compared to conventional heating, microwave-assisted synthesis has proven to be more efficient for producing 4-thiazolidinones, offering benefits such as reduced reaction times, higher yields, and improved product purity. nih.govsysrevpharm.org Future work could optimize these methods for the synthesis of a broad range of 5-aryl-3H-thiazol-2-one derivatives.

Solid-Phase Synthesis: The development of solid-phase synthetic routes would facilitate the creation of large combinatorial libraries of thiazolone derivatives. This high-throughput approach is invaluable for the rapid screening and identification of lead compounds with enhanced biological activity. researchgate.net

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of greener solvents and catalysts to minimize environmental impact. For instance, solvent-free reactions or the use of water as a solvent are desirable advancements. nih.gov

Table 1: Promising Synthetic Methodologies for Thiazolone Analogues

Methodology Key Advantages Relevant Precursors for Analogues Future Optimization
Knoevenagel Condensation Widely applicable for creating 5-ylidene derivatives. nih.gov 4-Thiazolidinones, Aromatic aldehydes Improving stereoselectivity (E/Z isomers). mdpi.com
One-Pot, Three-Component Reaction High efficiency, reduced steps, suitable for library synthesis. researchgate.net Rhodanine, Aldehydes, Amines Broadening the scope of compatible functional groups. researchgate.net
Microwave-Assisted Synthesis Rapid reaction times, increased yields, cleaner products. nih.gov α-chloroacetic acid, Thiourea (B124793) Scaling up reactions for larger quantity synthesis. nih.gov
[2+3]-Cyclocondensation Versatile for building fused heterocyclic systems. nih.gov Unsaturated acids and their derivatives Exploring novel dienophiles and dienes for structural diversity. nih.gov

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

While various thiazolone derivatives have demonstrated a wide spectrum of biological activities, the precise molecular mechanisms often remain partially understood. For this compound and its future analogues, a critical challenge is to move beyond phenotypic screening to detailed mechanistic studies.

Key areas for future investigation include:

Target Identification and Validation: Thiazolidinones are known to interact with a range of biological targets, including enzymes and receptors. For instance, some derivatives act as inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. nih.gov Others inhibit crucial protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), p56lck, and Cyclin-Dependent Kinases (CDKs). biointerfaceresearch.comnih.govscienceopen.com Future research must identify the specific molecular targets of this compound.

Enzyme Inhibition Kinetics: For analogues that show enzymatic inhibition, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how the compound interacts with the enzyme's active or allosteric sites and for guiding rational drug design.

Structural Biology: Obtaining X-ray crystal structures of the compound or its potent analogues bound to their biological targets is a significant but vital challenge. Such structures provide invaluable insights into the specific binding interactions, confirming the design rationale and paving the way for further optimization. nih.gov

Cellular Pathway Analysis: Investigating the downstream effects of target engagement is essential. For anticancer derivatives, this includes analyzing impacts on cell cycle progression, apoptosis induction (e.g., by modulating the Bax/Bcl-2 ratio and caspase levels), and inhibition of angiogenesis. mdpi.comnih.gov

Exploration of Untapped Biological Targets and Therapeutic Areas

The structural versatility of the thiazolone scaffold suggests that its therapeutic potential is not yet fully tapped. ontosight.ai While much research has focused on anticancer and antimicrobial applications, exploring novel biological targets and disease areas for this compound could yield significant breakthroughs. ontosight.airesearchgate.net

Future research should venture into:

Antiparasitic Agents: Thiazolidinone derivatives have shown promise against parasites like Toxoplasma gondii by targeting essential proteins such as kinases. nih.gov This presents an opportunity to screen this compound analogues for activity against a range of parasitic diseases.

Neurodegenerative Diseases: Given the role of certain kinases in neurological disorders, exploring the potential of these compounds as inhibitors of targets like DYRK1A, which is implicated in Alzheimer's disease, is a promising avenue. mdpi.com

Anti-inflammatory Agents: Some thiazolidinones exhibit anti-inflammatory properties. researchgate.net Future studies could investigate the inhibition of key inflammatory mediators like 5-lipoxygenase or their effect on pathways such as NF-kB. ontosight.ai

Antiviral Activity: The antiviral potential of thiazolidinones has been reported, including activity against viruses like Yellow Fever Virus and Bovine Viral Diarrhea Virus. ekb.eg This warrants screening of new derivatives against a broader panel of viruses.

Table 2: Potential Therapeutic Areas for Thiazolone Derivatives

Therapeutic Area Potential Molecular Targets Supporting Evidence for Thiazolone Scaffold
Oncology EGFR, HER-2, CDKs, Tubulin, p56lck biointerfaceresearch.comnih.govekb.egresearchgate.net Numerous derivatives show potent anticancer activity. mdpi.comekb.eg
Infectious Diseases Bacterial DNA gyrase, Fungal PMT1, T. gondii kinases nih.govnih.govnih.gov Broad-spectrum antimicrobial and antiparasitic effects reported. nih.govnih.gov
Diabetes Aldose Reductase, PPARγ nih.govsciencescholar.us The glitazone class of antidiabetic drugs are thiazolidinones. sciencescholar.us
Inflammation 5-Lipoxygenase, COX enzymes ontosight.ai Derivatives have shown anti-inflammatory responses. ontosight.ai
Neurological Disorders DYRK1A kinase mdpi.com Some fused thiazoles show potent inhibition of relevant kinases. mdpi.com

Advanced Computational Design of Next-Generation Derivatives

The integration of computational chemistry is essential for accelerating the discovery and optimization of new drugs. For this compound, in silico methods can provide a rational basis for designing next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Future directions include:

Molecular Docking and Simulation: Molecular docking studies are crucial for predicting the binding modes and affinities of new analogues within the active site of a target protein. biointerfaceresearch.comnih.gov These predictions can then be refined and validated using more computationally intensive molecular dynamics (MD) simulations to understand the stability of the ligand-protein complex over time.

Structure-Activity Relationship (SAR) Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to prioritize the synthesis of the most promising candidates.

ADMET Prediction: A significant challenge in drug development is poor pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). Computational tools can predict these properties early in the design phase, helping to identify and filter out compounds that are likely to fail later in development due to issues like poor oral bioavailability or metabolic instability. nih.govnih.gov

Integration with Advanced Analytical and Imaging Techniques for Real-time Monitoring

Understanding what a drug does in a biological system requires not only identifying its target but also observing its behavior in real-time. A significant future challenge is to develop methods to track this compound and its derivatives within cells and whole organisms.

This can be achieved through:

Development of Fluorescent Probes: By chemically modifying the thiazolone scaffold with a fluorophore, it may be possible to create imaging probes. These probes would allow for the visualization of the compound's uptake, distribution, and localization within cells using fluorescence microscopy. The development of universal molecular scaffolds offers a platform for constructing such multimodal imaging tools. nih.govnih.gov

Radiolabeling for In Vivo Imaging: For preclinical studies in animal models, analogues could be labeled with radioisotopes (e.g., ¹⁸F for Positron Emission Tomography - PET). This would enable non-invasive, whole-body imaging to study the pharmacokinetics and tumor-targeting abilities of anticancer derivatives in vivo. nih.gov

Addressing Specific Research Gaps Identified in Current Literature on Thiazolones

The broad body of research on thiazolones and thiazolidinones has revealed several overarching challenges and knowledge gaps that need to be addressed.

Key unresolved issues include:

Overcoming Drug Resistance: As with many antimicrobial and anticancer agents, the development of resistance is a major hurdle. Future research must focus on designing derivatives that can overcome known resistance mechanisms or that act on novel targets less prone to resistance. nih.gov

Improving Selectivity and Reducing Off-Target Effects: While many thiazolone derivatives show high potency, they can sometimes lack selectivity, leading to off-target effects and toxicity. For example, the clinical use of some thiazolidinone antidiabetic drugs has been limited by adverse effects such as hepatotoxicity and cardiovascular risks. sciencescholar.usnih.gov A major challenge is to design next-generation compounds with high selectivity for their intended target over related proteins.

Enhancing Bioavailability: Poor water solubility and membrane permeability can limit the oral bioavailability of drug candidates. nih.gov Future synthetic efforts must co-optimize biological activity and physicochemical properties to ensure that potent compounds can reach their target in the body effectively.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-bromophenyl)-3H-thiazol-2-one, and how can intermediates be characterized?

  • Methodological Answer : A typical synthesis involves condensation reactions. For example, thiazole derivatives are often prepared via cyclization of thioamides with α-halo ketones. In related compounds (e.g., pyrazolylthiazoles), hydrazine derivatives are condensed with carbonyl-containing intermediates under reflux in ethanol, followed by crystallization . Key intermediates can be characterized using 1H/13C NMR to confirm regiochemistry and mass spectrometry to verify molecular weight. X-ray crystallography is critical for resolving ambiguities in substitution patterns .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing, bond angles, and stereochemistry (e.g., dihedral angles between the bromophenyl and thiazolone rings) .
  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons near bromine) and carbon hybridization. Coupling constants in 2D NOESY can confirm spatial proximity of substituents .
  • IR spectroscopy : Detects functional groups like C=O (thiazolone) at ~1700 cm⁻¹ and C-Br stretches at ~600 cm⁻¹ .

Q. How can researchers optimize solubility and stability of this compound for in vitro assays?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for initial dissolution. For aqueous compatibility, employ co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Stability : Store at -20°C in anhydrous conditions to prevent hydrolysis of the thiazolone ring. Monitor degradation via HPLC with UV detection at λ ~250–300 nm (aromatic absorption) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for bromophenyl-thiazolone derivatives?

  • Methodological Answer : Discrepancies often arise from substituent electronic effects and reaction kinetics . For example:

  • Electron-withdrawing groups (e.g., -Br) slow cyclization; increasing reaction time (12–24 hrs vs. 5 hrs) improves yields .
  • Catalysis : Adding KOH or p-toluenesulfonic acid accelerates ring closure in dihydroimidazolidinone analogs .
  • Table : Comparison of yields under varying conditions:
CatalystTemp (°C)Time (h)Yield (%)Reference
None80545
KOH1001278

Q. How can stereochemical outcomes be analyzed in derivatives of this compound?

  • Methodological Answer :

  • Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers in asymmetric syntheses .
  • X-ray crystallography : Determines absolute configuration. For diastereomers (e.g., cis/trans diols), NOESY correlations and coupling constants (J values) distinguish spatial arrangements .
  • Case Study : In imidazolidinone derivatives, a 91:9 diastereomer ratio was observed, attributed to steric hindrance during ring closure .

Q. What computational methods predict the biological activity of bromophenyl-thiazolone analogs?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The bromophenyl group often occupies hydrophobic pockets, while the thiazolone ring hydrogen-bonds with catalytic residues .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups enhance activity against cancer cell lines .

Q. How do structural modifications (e.g., nitro or methoxy groups) alter reactivity and bioactivity?

  • Methodological Answer :

  • Nitro groups : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions but reducing metabolic stability. In chromenone-thiazole hybrids, nitro substitution at C-8 improves antiproliferative activity .
  • Methoxy groups : Improve solubility via H-bonding but may reduce membrane permeability. Comparative studies show methoxy analogs of 5-(4-bromophenyl)-thiazoles exhibit lower cytotoxicity than nitro derivatives .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar thiazolone derivatives?

  • Methodological Answer : Variations arise from assay conditions (e.g., cell line specificity) and substituent positioning . For example:

  • 4-Fluorophenyl vs. 4-bromophenyl : Bromine’s larger size enhances hydrophobic interactions but may sterically hinder target binding .
  • Table : Activity comparison in MCF-7 cells:
SubstituentIC₅₀ (µM)Reference
4-Br12.3
4-F8.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.